molecular formula C8H9BrO B1605150 3-(2-Bromoethyl)phenol CAS No. 52059-50-4

3-(2-Bromoethyl)phenol

Cat. No.: B1605150
CAS No.: 52059-50-4
M. Wt: 201.06 g/mol
InChI Key: PFGNESVRGGEZCB-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)phenol: is an organic compound that consists of a phenol group substituted with a 2-bromoethyl group at the third position of the benzene ring. Its molecular formula is C8H9BrO

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)phenol can be achieved through several methods. One common approach involves the bromination of 3-ethylphenol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or acetic acid (CH3COOH). The reaction proceeds under mild conditions, often at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and safety of the bromination reaction. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoethyl)phenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups.

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Electrophilic Aromatic Substitution: The phenol ring can undergo further substitution reactions with electrophiles such as nitronium (NO2+) or sulfonium (SO3H+) ions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Electrophilic Aromatic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

    Nucleophilic Substitution: Formation of 3-(2-hydroxyethyl)phenol, 3-(2-aminoethyl)phenol, or 3-(2-mercaptoethyl)phenol.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives of this compound.

Scientific Research Applications

Chemistry: 3-(2-Bromoethyl)phenol is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of brominated phenols on cellular processes. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure may impart unique pharmacological properties, making it a valuable scaffold for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity makes it a versatile compound for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)phenol involves its interaction with molecular targets through its phenol and bromoethyl groups. The phenol group can form hydrogen bonds and participate in aromatic interactions, while the bromoethyl group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    2-Bromoethylphenol: Similar structure but with the bromoethyl group at the second position.

    4-Bromoethylphenol: Similar structure but with the bromoethyl group at the fourth position.

    3-Bromophenol: Lacks the ethyl group, only a bromine atom at the third position.

    3-(2-Chloroethyl)phenol: Similar structure but with a chloroethyl group instead of a bromoethyl group.

Uniqueness: 3-(2-Bromoethyl)phenol is unique due to the specific positioning of the bromoethyl group at the third position of the phenol ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its isomers and analogs.

Properties

IUPAC Name

3-(2-bromoethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGNESVRGGEZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341323
Record name 3-(2-Bromoethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52059-50-4
Record name 3-(2-Bromoethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-(2-bromoethyl)-3-methoxybenzene (1.00 g, 4.7 mmol) in CHCl3 (50 mL, 0.6 mol) was cooled to at 0° C. 1.0 M of BBr3 in DCM (27.9 mL) was cooled to 0° C. and added to the solution. The solution was allowed to warm to 30° C. over 30 minutes, then was poured into a solution of ice and 30% NH4OH, which was stirred at 0° C. for 30 minutes. The organic layer was taken and concentrated with no reduced pressure.
Quantity
1 g
Type
reactant
Reaction Step One
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50 mL
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reactant
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0 (± 1) mol
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reactant
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Quantity
27.9 mL
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solvent
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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